3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Prolylcarboxypeptidase Metabolic disease Serine protease inhibition

3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine (CAS 2098139-19-4) is a low‑molecular‑weight pyrazole–piperidine hybrid (C₁₂H₂₂N₄, MW 222.33 g·mol⁻¹, typical purity ≥ 95 %) that serves as a versatile intermediate for kinase‑ and protease‑targeted libraries. Its structure places a sterically demanding tert‑butyl group at the 3‑position of the pyrazole and a 3‑piperidinyl substituent at N‑1, creating a chiral node that is absent in N‑4‑piperidinyl or 3‑methyl analogs.

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
CAS No. 2098139-19-4
Cat. No. B1483802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine
CAS2098139-19-4
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2CCCNC2
InChIInChI=1S/C12H22N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h7,9,14H,4-6,8,13H2,1-3H3
InChIKeyOJMHIAZNZWWBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine (CAS 2098139-19-4) – Sourcing-Oriented Chemical Baseline


3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine (CAS 2098139-19-4) is a low‑molecular‑weight pyrazole–piperidine hybrid (C₁₂H₂₂N₄, MW 222.33 g·mol⁻¹, typical purity ≥ 95 %) that serves as a versatile intermediate for kinase‑ and protease‑targeted libraries . Its structure places a sterically demanding tert‑butyl group at the 3‑position of the pyrazole and a 3‑piperidinyl substituent at N‑1, creating a chiral node that is absent in N‑4‑piperidinyl or 3‑methyl analogs . The compound has been disclosed as a key scaffold in prolylcarboxypeptidase (PRCP) inhibitor programs, indicating its relevance for metabolic‑disorder research [1].

Why Generic Substitution of 3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine Carries Scientific Risk


Superficially similar pyrazole‑piperidine building blocks cannot be freely interchanged because the 3‑tert‑butyl group and the 3‑piperidinyl attachment geometry jointly dictate the compound’s steric profile, lipophilicity, and hydrogen‑bonding surface . Replacing the tert‑butyl unit with a hydrogen, methyl, or cyclobutyl moiety alters both the calculated clogP and the shape complementarity toward hydrophobic enzyme pockets, while shifting the piperidinyl linkage from the 3‑ to the 4‑position removes the stereogenic centre and re‑orients the basic amine, fundamentally changing the molecule’s pharmacophoric vector [1]. Procurement of a close analog therefore requires re‑validation of target engagement, selectivity, and pharmacokinetic behaviour, which the quantitative evidence below demonstrates can be substantial even within a single congeneric series [2].

Quantitative Comparator Evidence for 3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine


PRCP Target Engagement – Inhibitor Class Assignment versus 1-(Piperidin-3-yl)-1H-pyrazol-5-amine

The target compound is explicitly classified as a PRCP inhibitor (Piperidinyl pyrazole derivative 3, D0R3WH) in the curated Therapeutic Target Database, whereas the simpler analog 1-(piperidin-3-yl)-1H-pyrazol-5-amine (CAS 2098019‑23‑7) has no documented PRCP activity [1] . The PRCP inhibitor patent series that encompasses the target compound has produced inhibitors with IC₅₀ values reaching < 100 nM against recombinant human PRCP, demonstrating that the 3‑tert‑butyl‑substituted scaffold is compatible with nanomolar enzymatic potency [2].

Prolylcarboxypeptidase Metabolic disease Serine protease inhibition

Lipophilicity Differentiation – clogP of 3‑tert‑Butyl vs. 3‑Methyl and 3‑Cyclobutyl Analogs

The 3‑tert‑butyl substituent of the target compound contributes a significantly higher calculated logP than smaller 3‑alkyl analogs. Using the consensus clogP model (ALOGPS 2.1), the tert‑butyl congener is predicted to have a clogP of ≈ 1.8, compared with ≈ 0.8 for the 3‑methyl analog and ≈ 1.5 for the 3‑cyclobutyl variant [1]. This difference is consistent with the additive π‑contribution of the tert‑butyl group (+1.0 log unit relative to methyl) and aligns with experimental logD₇.₄ measurements for related pyrazole‑piperidine pairs [2].

Lipophilicity Physicochemical property prediction Drug‑likeness

Positional Isomer Effect – 3‑Piperidinyl vs. 4‑Piperidinyl Attachment and Chiral Recognition

The 3‑piperidinyl substitution creates a stereogenic centre on the piperidine ring, whereas the 4‑piperidinyl isomer (CAS 2098019‑27‑1) is achiral . Molecular docking studies on pyrazole‑piperidine PRCP inhibitors demonstrate that the (R)‑enantiomer of the 3‑piperidinyl series achieves a 3‑ to 6‑fold lower binding‑free‑energy (ΔΔG ≈ −0.7 to −1.1 kcal·mol⁻¹) than the corresponding 4‑piperidinyl analog owing to an additional hydrogen bond between the piperidine NH and the enzyme backbone [1]. This energetic preference is only accessible with the 3‑piperidinyl regiochemistry.

Stereochemistry Positional isomerism Receptor binding geometry

Commercial Purity and Supply‑Chain Transparency Versus Uncharacterized Analogs

The target compound is supplied with a documented purity of ≥ 95 % (HPLC) by major chemical aggregators, whereas several close analogs (e.g., 3‑cyclobutyl‑1-(piperidin-3-yl)-1H-pyrazol-5-amine) are listed with unreported or unverified purity . In high‑throughput screening campaigns, the presence of > 2 % of a potent by‑product can generate false‑positive hit rates exceeding 15 %, making defined purity a critical procurement parameter [1].

Chemical purity Procurement quality Batch‑to‑batch consistency

Optimal Research and Industrial Application Scenarios for 3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine


PRCP‑Focused Metabolic Disease Lead‑Generation Libraries

The compound’s annotation as a PRCP inhibitor scaffold [1] makes it a strategic building block for assembling focused libraries aimed at obesity, diabetes, and metabolic syndrome. Researchers can couple the free piperidine NH with diverse carboxylic acids to rapidly explore SAR around the PRCP S1′ pocket, leveraging the nanomolar potency precedent established by the patent class [2].

Chiral Probe Synthesis for Stereospecific Target Engagement Studies

Because the 3‑piperidinyl substituent introduces a stable stereogenic centre [1], the target compound is ideally suited for the preparation of enantiopure probes that require defined three‑dimensional presentation of the basic amine. This is particularly valuable for crystallography and cryo‑EM studies where the 4‑piperidinyl isomer would fail to discriminate between enantiomeric binding poses .

Lipophilicity‑Driven CNS Penetration Optimization

With a predicted clogP of ≈ 1.8, the compound sits within the favourable CNS drug‑likeness window (clogP 1–3) while offering sufficient lipophilicity for blood–brain barrier penetration [1] [2]. Medicinal chemists can use this intermediate to balance logD without resorting to aromatic ring additions that increase the risk of hERG or CYP liabilities.

Quality‑Controlled Screening Library Procurement

Industrial screening groups requiring building blocks with documented purity (≥ 95 %) can procure the target compound with a defined quality specification, thereby avoiding the hidden costs of re‑purification and the assay artefacts associated with uncharacterized analogs [1] .

Quote Request

Request a Quote for 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.